1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone
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Overview
Description
1-Carbazol-9-yl-2-pyridin-2-ylsulfanylethanone is a compound that combines the structural features of carbazole and pyridine. Carbazole derivatives are known for their photochemical and thermal stability, as well as their good hole-transport ability . The incorporation of pyridine enhances the compound’s versatility, making it suitable for various applications in organic electronics and materials science.
Preparation Methods
The synthesis of 1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Carbazole Derivative: Carbazole can be functionalized at the nitrogen position and then linked with other monomers.
Pyridine Incorporation: The pyridine ring is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Thioether Formation:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process.
Chemical Reactions Analysis
1-Carbazol-9-yl-2-pyridin-2-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even remove it entirely.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1-Carbazol-9-yl-2-pyridin-2-ylsulfanylethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . In materials science, its photophysical properties enable it to act as a hole-transport material in OLEDs, facilitating the movement of charge carriers .
Comparison with Similar Compounds
1-Carbazol-9-yl-2-pyridin-2-ylsulfanylethanone can be compared with other similar compounds, such as:
2,6-Bis(9H-carbazol-9-yl)pyridine: This compound also combines carbazole and pyridine but lacks the sulfanyl group, which may affect its reactivity and applications.
2,6-Bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine: The presence of methyl groups can influence the compound’s electronic properties and stability.
The uniqueness of this compound lies in its combination of carbazole, pyridine, and sulfanyl functionalities, which confer a unique set of properties suitable for diverse applications.
Properties
IUPAC Name |
1-carbazol-9-yl-2-pyridin-2-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-19(13-23-18-11-5-6-12-20-18)21-16-9-3-1-7-14(16)15-8-2-4-10-17(15)21/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRLMYDGWTVFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CSC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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